4-Amino-1-(1,3-thiazol-4-YL)butan-1-one
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Overview
Description
4-Amino-1-(1,3-thiazol-4-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one typically involves the reaction of appropriate thiazole derivatives with butanone derivatives under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1,3-thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Silica-supported tungstosilisic acid for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-Amino-1-(1,3-thiazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but without the amino and butanone groups.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole nucleus.
Uniqueness
4-Amino-1-(1,3-thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a butanone moiety with the thiazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-amino-1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2 |
InChI Key |
OVVRZVVKTWMDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)CCCN |
Origin of Product |
United States |
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